EthoxycarbonylMethylzinc broMide

説明

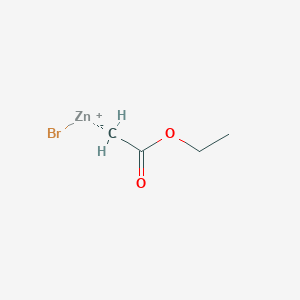

EthoxycarbonylMethylzinc broMide is an organozinc compound with the molecular formula C4H7BrO2Zn and a molecular weight of 232.38 g/mol . It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds . This compound is known for its unique combination of properties that make it useful in various chemical reactions.

特性

IUPAC Name |

bromozinc(1+);ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O2.BrH.Zn/c1-3-6-4(2)5;;/h2-3H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDAASXALYXZSG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

EthoxycarbonylMethylzinc broMide is typically prepared by reacting ethyl acetate with zinc bromide under controlled conditions . The reaction is carried out at low temperatures and in the absence of moisture to prevent the formation of unwanted by-products . The general reaction scheme is as follows:

Ethyl acetate+Zinc bromide→EthoxycarbonylMethylzinc broMide

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product .

化学反応の分析

EthoxycarbonylMethylzinc broMide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.

Coupling Reactions: It is used in cross-coupling reactions to form complex organic molecules.

Common reagents used in these reactions include halides, carbonyl compounds, and other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Chemical Properties and Preparation

EthoxycarbonylMethylzinc bromide is typically synthesized through the reaction of ethyl acetate with zinc bromide under controlled conditions. The reaction can be represented as follows:

This compound exhibits unique properties that make it suitable for various chemical reactions, including:

- Substitution Reactions : It can undergo nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

- Addition Reactions : It is capable of adding to carbonyl compounds, facilitating the formation of new carbon-carbon bonds.

- Coupling Reactions : It plays a significant role in cross-coupling reactions, which are essential for synthesizing complex organic molecules.

Scientific Research Applications

This compound is utilized in several scientific research applications:

Organic Synthesis

The compound serves as a key reagent in organic synthesis, particularly for constructing complex molecules through nucleophilic additions. It is especially valuable for forming carbon-carbon and carbon-heteroatom bonds.

Pharmaceutical Development

In the pharmaceutical industry, this compound is employed for synthesizing biologically active compounds. Its ability to facilitate the formation of diverse molecular architectures makes it a critical component in drug discovery and development .

Agricultural Chemistry

The compound has shown potential in the synthesis of fungicides and herbicides. For instance, it has been used in cross-coupling reactions to develop heterocyclic compounds that serve as agricultural chemicals .

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in cross-coupling reactions involving N-heteroaryl iodides. The reaction was catalyzed by palladium, yielding various heterocyclic compounds suitable for pharmaceutical applications . This highlights its versatility and importance in creating complex structures.

Case Study 2: Synthesis of (Purin-6-yl)acetates

Research focused on synthesizing (purin-6-yl)acetates utilized this compound as a reagent in Pd-catalyzed cross-coupling reactions. This method provided an efficient route to these acetates, which are valuable in medicinal chemistry .

作用機序

The mechanism of action of EthoxycarbonylMethylzinc broMide involves its ability to act as a nucleophile in various chemical reactions. It can form bonds with electrophilic centers in other molecules, facilitating the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

類似化合物との比較

EthoxycarbonylMethylzinc broMide is similar to other organozinc compounds such as:

- Bromo (2-ethoxy-2-oxoethyl)zinc

- CarbethoxyMethyl zinc broMide

- 2-Ethoxy-2-oxoethylzinc bromide

What sets this compound apart is its unique combination of properties that make it particularly useful in the formation of carbon-carbon and carbon-heteroatom bonds .

生物活性

EthoxycarbonylMethylzinc bromide (ECMZB), with the CAS number 5764-82-9, is a zinc-based organometallic compound that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds.

- Molecular Formula : CHBrOZn

- Molecular Weight : 232.38 g/mol

- Appearance : Typically presented as a colorless to light yellow liquid or solid depending on its formulation.

| Property | Value |

|---|---|

| Molecular Formula | CHBrOZn |

| Molecular Weight | 232.38 g/mol |

| Solubility | Soluble in ether |

| Density | Not specified |

This compound functions primarily as a nucleophile in various organic reactions, including cross-coupling reactions with electrophiles such as aryl halides. This property is crucial for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The biological activity of ECMZB is largely attributed to its role in facilitating the formation of complex organic molecules that exhibit pharmacological properties.

Case Studies and Research Findings

-

Cross-Coupling Reactions :

- A study published in the Chemical and Pharmaceutical Bulletin demonstrated the effectiveness of ECMZB in cross-coupling reactions with N-heteroaryl iodides using a palladium catalyst. The resulting products showed potential as intermediates for drug development, particularly in the synthesis of pyrimidine derivatives .

- Toxicity and Safety :

-

Pharmacological Applications :

- Research indicates that compounds synthesized using ECMZB exhibit various biological activities, including antimicrobial and antitumor properties. For example, derivatives formed through its reactions have shown promise in inhibiting specific cancer cell lines, suggesting potential therapeutic applications .

Table 2: Summary of Biological Activities Associated with ECMZB Derivatives

Q & A

Basic Synthesis and Characterization

Q: What are the critical factors in synthesizing EthoxycarbonylMethylzinc bromide with high purity for catalytic applications? A: Key factors include reaction temperature control (typically −78°C to 0°C), stoichiometric precision of zinc bromide and ethyl chloroacetate, and inert atmosphere maintenance to prevent oxidation. Post-synthesis purification via recrystallization or column chromatography is essential to remove residual ligands or byproducts. Characterization should combine NMR (<sup>1</sup>H, <sup>13</sup>C) for structural confirmation and ICP-MS for quantifying zinc content .

Advanced Reaction Mechanism Analysis

Q: How can competing reaction pathways (e.g., nucleophilic substitution vs. radical coupling) be distinguished when using this compound in cross-coupling reactions? A: Employ kinetic isotope effect (KIE) studies and radical trapping agents (e.g., TEMPO) to identify intermediates. DFT calculations can model transition states to predict dominant pathways. Contrast experimental yields under varying conditions (e.g., light vs. dark) to isolate mechanism-specific outcomes .

Stability and Storage Optimization

Q: What methodologies mitigate decomposition of this compound during long-term storage? A: Store under argon in anhydrous THF or diethyl ether at −20°C. Monitor degradation via periodic FT-IR to detect carbonyl group hydrolysis. Additives like 2,2,6,6-tetramethylpiperidine (TMP) can stabilize organozinc compounds by scavenging trace acids .

Data Contradictions in Reactivity Studies

Q: How should researchers resolve conflicting reports on the regioselectivity of this compound in allylic alkylation? A: Replicate experiments using standardized substrates (e.g., 1,3-dienes vs. cyclic alkenes) and identical solvent systems (e.g., THF vs. DMF). Compare steric and electronic effects via Hammett plots. Meta-analyses of literature data may reveal solvent polarity or counterion effects as confounding variables .

Analytical Method Development

Q: What advanced techniques validate the coordination geometry of this compound in solution? A: Use X-ray absorption spectroscopy (XAS) to probe zinc’s local environment. Pair with <sup>67</sup>Zn NMR (where feasible) to assess symmetry. Computational methods like DFT-D3 can supplement experimental data to model solvation effects .

Safety and Hazard Mitigation

Q: What safety protocols are critical when handling this compound in air-sensitive reactions? A: Use Schlenk lines or gloveboxes for transfers. Conduct risk assessments for pyrophoric hazards and ensure emergency quenching agents (e.g., isopropanol/water mixtures) are accessible. Document exposure limits per OSHA guidelines and train personnel in spill management .

Cross-Disciplinary Applications

Q: How can this compound be adapted for bioorthogonal chemistry or polymer science? A: In polymer synthesis, exploit its nucleophilicity for ring-opening polymerization of lactones. For bioorthogonal systems, modify the ethoxycarbonyl group with click chemistry handles (e.g., azides) while preserving zinc reactivity. Validate biocompatibility via cytotoxicity assays .

Reproducibility Challenges

Q: Why do minor procedural variations (e.g., stirring rate) lead to significant yield disparities in this compound-mediated reactions? A: Heterogeneous reaction conditions (e.g., incomplete ligand exchange) may arise from inadequate mixing. Use in situ monitoring (Raman spectroscopy) to optimize agitation. Document all parameters rigorously, including flask geometry and stir bar size, per FAIR data principles .

Methodological Framework

- Experimental Design: Align objectives with milestones (e.g., purity >95% before scaling) and allocate tasks (synthesis, characterization, computational modeling) to leverage team expertise .

- Data Interpretation: Apply Hill’s criteria for causality when correlating structural features with reactivity. Use funnel plots to detect publication bias in literature comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。